({[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid
Overview
Description
({[3-(2-fluoro-4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetyl}amino)(phenyl)acetic acid is a useful research compound. Its molecular formula is C21H18FN3O5 and its molecular weight is 411.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.12304885 g/mol and the complexity rating of the compound is 719. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Analytical Applications
Research into novel fluorophores, such as the derivatives of methoxyquinolone, demonstrates the utility of these compounds in biomedical analysis due to their strong fluorescence, large Stokes' shifts, and stability across a wide pH range in aqueous media. Such characteristics make them suitable for fluorescent labeling reagents, enhancing the detection of various biochemicals through analytical techniques like chromatography (Hirano et al., 2004).
Catalytic Applications
Catalytic applications have been explored with compounds such as 1-(carboxymethyl)pyridinium iodide, showcasing efficient and green synthesis methods for pyranopyrazole derivatives. Such research indicates the potential of these chemicals in facilitating solvent-free, high-yield chemical reactions, which are crucial for sustainable chemistry practices (Moosavi‐Zare et al., 2016).
Synthesis of Pharmacologically Active Derivatives
Several studies have focused on the synthesis and evaluation of derivatives for their potential as anticancer agents, aldose reductase inhibitors, and antimicrobial compounds. For instance, new series of pyrimidine-5-carbonitrile derivatives have been synthesized and evaluated for their anticonvulsant and neurotoxicity effects, indicating a pathway toward developing new therapeutic agents (Shaquiquzzaman et al., 2012). Moreover, the synthesis of 3(2H)-one pyridazinone derivatives and their evaluation for anti-oxidant activity further emphasize the pharmaceutical relevance of these compounds (Mehvish & Kumar, 2022).
Photophysical Properties
The development of zinc photocages using methoxy- and fluoro-derivatives of nitrophenylacetic acid highlights the importance of these compounds in biological applications. The red-shifted uncaging properties and high quantum yields of these photocages present new opportunities for controlled biological interactions and studies (Shigemoto et al., 2021).
Properties
IUPAC Name |
2-[[2-[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1-yl]acetyl]amino]-2-phenylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN3O5/c1-30-14-7-8-15(16(22)11-14)17-9-10-19(27)25(24-17)12-18(26)23-20(21(28)29)13-5-3-2-4-6-13/h2-11,20H,12H2,1H3,(H,23,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFSRYQBHONPDV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC(C3=CC=CC=C3)C(=O)O)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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